Lipophilicity Comparison: 2,4,5-Trimethyl vs. 2-Bromo Analog
The target compound's computed lipophilicity (XLogP3) is 3.4, while the direct analog N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-bromobenzenesulfonamide (CAS 1448043-78-4) has a higher computed XLogP3 of 3.9 [1][2]. This ΔLogP of -0.5 indicates the 2,4,5-trimethyl substitution provides a less lipophilic scaffold compared to the 2-bromo derivative, which may influence membrane permeability and systemic distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (computed via XLogP3 algorithm on PubChem) |
| Comparator Or Baseline | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-bromobenzenesulfonamide: XLogP3 = 3.9 |
| Quantified Difference | ΔLogP = -0.5 |
| Conditions | Computed using XLogP3 method on PubChem; not experimental logD or logP. |
Why This Matters
The lower logP suggests a different absorption and distribution profile, potentially making the trimethyl compound more suitable for CNS targets where lower lipophilicity is often desired.
- [1] PubChem Compound Summary for CID 71788809, 2026. View Source
- [2] PubChem Compound Summary for CID 75347276, 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide. National Center for Biotechnology Information, 2026. View Source
